molecular formula C8H10F6O3 B12084542 2,2,3,4,4,4-Hexafluorobutyl propyl carbonate

2,2,3,4,4,4-Hexafluorobutyl propyl carbonate

Cat. No.: B12084542
M. Wt: 268.15 g/mol
InChI Key: JJXVWCQFGQLWAC-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl propyl carbonate is a fluorinated organic compound with the molecular formula C8H10F6O3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of multiple fluorine atoms in its structure imparts high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl propyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2,2,3,4,4,4-Hexafluorobutanol+Propyl chloroformate2,2,3,4,4,4-Hexafluorobutyl propyl carbonate+HCl\text{2,2,3,4,4,4-Hexafluorobutanol} + \text{Propyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,2,3,4,4,4-Hexafluorobutanol+Propyl chloroformate→2,2,3,4,4,4-Hexafluorobutyl propyl carbonate+HCl

The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl propyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and propyl carbonate.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Substitution: Common nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

    Hydrolysis: 2,2,3,4,4,4-Hexafluorobutanol and propyl carbonate.

    Substitution: Various substituted carbonates depending on the nucleophile used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl propyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the development of fluorinated biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl propyl carbonate involves its interaction with various molecular targets depending on the application. In organic synthesis, it acts as a carbonylating agent, introducing carbonate groups into molecules. In biological systems, its fluorinated structure can interact with proteins and enzymes, potentially altering their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4,4,4-Hexafluorobutyl methacrylate
  • 2,2,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,4,4,4-Hexafluorobutyl acrylate

Uniqueness

2,2,3,4,4,4-Hexafluorobutyl propyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to similar compounds with methacrylate or acrylate groups. This makes it particularly useful in applications requiring specific chemical properties such as high thermal stability and resistance to hydrolysis.

Properties

Molecular Formula

C8H10F6O3

Molecular Weight

268.15 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl propyl carbonate

InChI

InChI=1S/C8H10F6O3/c1-2-3-16-6(15)17-4-7(10,11)5(9)8(12,13)14/h5H,2-4H2,1H3

InChI Key

JJXVWCQFGQLWAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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